8-bromo-Cyclic ADP-Ribose

Overview

Description

8-bromo-Cyclic ADP-Ribose (8-bromo-cADPR) is an analogue of the second messenger cyclic adenosine diphosphate . It is an inhibitor of cADP-ribose signaling and is used in cell biology research . It is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose .

Synthesis Analysis

The detailed synthesis of 7-deaza-8-bromo-cADPR, a novel analogue of cADPR, has been discussed in a paper . Briefly, 7-deazaadenosine (tubercidin) was brominated and selectively phosphorylated with phosphorus oxychloride to yield 7-deaza-8-bromo-AMP .

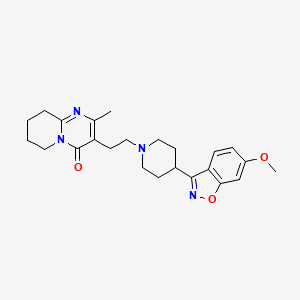

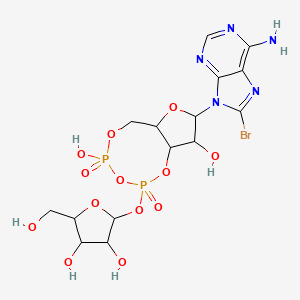

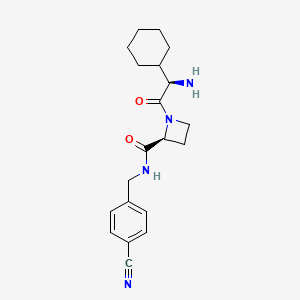

Molecular Structure Analysis

The chemical structure of 7-deaza-8-bromo-cADPR has been compared with that of cADPR and two previously reported analogues, 8-bromo-cADPR, a specific cADPR antagonist, and 7-deaza-cADPR, a hydrolysis-resistant partial agonist .

Physical And Chemical Properties Analysis

8-bromo-Cyclic ADP-Ribose is a crystalline solid with a molecular formula of C15H18BrN5O13P2 • 2Na and a formula weight of 664.2 . It is soluble in water .

Scientific Research Applications

Calcium Mobilization

8-Bromo-cADPR is a calcium mobilizing nucleotide that is biosynthesized from NAD+ by cADP-ribose synthases, including CD38 . It is known to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors .

Ryanodine Receptor Antagonist

8-Bromo-cADPR is a stable, cell-permeable analog that blocks calcium release evoked by cADPR in sea urchin egg homogenates . This property makes it a useful tool for studying the role of ryanodine receptors in calcium signaling.

Intracellular Signaling

8-Bromo-cADPR is commonly used to investigate intracellular signaling through cADPR in isolated cells and tissues . It helps researchers understand the mechanisms of various physiological processes.

Hydrolysis Resistance

8-Bromo-cADPR is a hydrolysis-resistant cADPR receptor antagonist . This property makes it a powerful tool for studying cADPR-mediated Ca2+ signaling in intact cells .

Membrane Permeability

8-Bromo-cADPR is membrane-permeable, which allows it to enter cells more easily . This makes it a valuable tool for studying intracellular processes.

Role in Cellular Functions

A plethora of cellular functions are controlled by calcium signals that are greatly coordinated by calcium release from intracellular stores . 8-Bromo-cADPR has been used to explore the observation that S/ER calcium release via RyRs could mediate two opposing functions .

Mechanism of Action

Target of Action

The primary target of 8-Bromo-cADPR is the ryanodine receptors (RyRs) . RyRs are calcium channels located in the sarco/endooplasmic reticulum (S/ER) of cells . They play a crucial role in the regulation of intracellular calcium signals .

Mode of Action

8-Bromo-cADPR acts as a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), a calcium mobilizing messenger . It blocks the calcium release evoked by cADPR . This interaction with RyRs can mediate two opposing functions, namely pulmonary artery dilation and constriction, in a manner seemingly independent of IP3Rs or calcium influx pathways .

Biochemical Pathways

8-Bromo-cADPR affects the biochemical pathways involving calcium signaling. It interferes with the activation of RyRs by cADPR, thus modulating the release of calcium from the S/ER . This can result in either highly localized calcium signals, such as calcium sparks, or propagating, global calcium waves .

Pharmacokinetics

It is known to be a stable, cell-permeable analog of cadpr .

Result of Action

The action of 8-Bromo-cADPR results in the modulation of intracellular calcium signals. By blocking the action of cADPR, it can affect various cellular functions that are controlled by calcium signals . For instance, it can mediate pulmonary artery dilation and constriction .

Action Environment

The action of 8-Bromo-cADPR can be influenced by the cellular environment. For example, the presence of different RyR subtypes in different cellular compartments can influence its effects . Furthermore, the compound’s action can also be affected by the formation of intracellular junctions by the S/ER .

Safety and Hazards

Future Directions

The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .

properties

IUPAC Name |

2-[[8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQQKRPSINJWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN5O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934361 | |

| Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-Cyclic ADP-Ribose | |

CAS RN |

151898-26-9 | |

| Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-cyclic adenosine diphosphate ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary target of 8-Bromo-cADPR?

A1: 8-Bromo-cADPR acts primarily as an antagonist of cyclic ADP-ribose (cADPR) at ryanodine receptors (RyRs) [, , , , , , , , , , , , , ]. RyRs are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). By blocking cADPR binding, 8-Bromo-cADPR inhibits the release of calcium from these intracellular stores [, , , , , , , , , , , , , ].

Q2: Does 8-Bromo-cADPR have any agonist activity?

A2: While primarily considered an antagonist, some studies have reported weak agonist activity of 8-Bromo-cADPR at higher concentrations in specific cell types or experimental conditions [, ].

Q3: What are the downstream consequences of blocking cADPR signaling with 8-Bromo-cADPR?

A3: Blocking cADPR signaling with 8-Bromo-cADPR can have diverse effects depending on the cell type and physiological process being studied. Some examples include:

- Inhibition of smooth muscle contraction: Studies have shown that 8-Bromo-cADPR can inhibit vasoconstriction in various blood vessels, including coronary arteries [, ], pulmonary arteries [, , ], and renal arteries [].

- Modulation of immune responses: 8-Bromo-cADPR has been implicated in modulating phagocytosis in macrophages [] and influencing cytokine-induced airway hyperresponsiveness in asthma models [, , ].

- Effects on neuronal function: Research suggests 8-Bromo-cADPR may impact neuronal signaling, as demonstrated by its ability to modulate sensory synaptic transmission [] and influence calcium signaling in neuronal cells [].

Q4: What is the molecular formula and weight of 8-Bromo-cADPR?

A4: The molecular formula of 8-Bromo-cADPR is C15H18BrN5O12P2, and its molecular weight is 586.18 g/mol.

Q5: What are the key structural features of 8-Bromo-cADPR determined through spectroscopic data?

A5: Nuclear Magnetic Resonance (NMR) studies have revealed crucial structural information about 8-Bromo-cADPR:

- Conformation: Similar to cADPR, the N9-linked ribose in 8-Bromo-cADPR adopts a C-2' endo conformation [, ]. Additionally, it exhibits a syn conformation about the N9-glycosyl linkage [].

- Thermodynamic Parameters: Variable-temperature NMR studies have determined thermodynamic parameters associated with the conformational equilibria of 8-Bromo-cADPR, highlighting subtle differences compared to cADPR itself []. These variations in thermodynamic properties may influence its binding affinity and antagonistic activity.

Q6: Is 8-Bromo-cADPR susceptible to hydrolysis?

A6: 8-Bromo-cADPR demonstrates significantly improved stability against chemical hydrolysis compared to cADPR [, ]. This enhanced stability is attributed to the presence of the bromine atom at the 8-position.

Q7: Is 8-Bromo-cADPR stable in biological systems?

A7: Studies have shown that 8-Bromo-cADPR is resistant to enzyme-mediated hydrolysis by CD38, an ectoenzyme involved in cADPR metabolism []. This resistance to enzymatic degradation enhances its utility in biological research.

Q8: Does 8-Bromo-cADPR possess any catalytic activity?

A8: 8-Bromo-cADPR is not known to exhibit any intrinsic catalytic properties. It primarily functions by competitively antagonizing cADPR at its target, the ryanodine receptor.

Q9: Have computational approaches been applied to study 8-Bromo-cADPR?

A9: Yes, computational chemistry and modeling techniques, like molecular docking and molecular dynamics simulations, can be utilized to investigate the binding mode of 8-Bromo-cADPR to the ryanodine receptor and elucidate the structural basis for its antagonistic activity.

Q10: How does the 8-bromo substitution in cADPR contribute to its antagonistic activity?

A10: The introduction of the bromine atom at the 8-position is crucial for conferring antagonistic properties to cADPR. This substitution likely influences the interactions between the compound and the ryanodine receptor, preventing cADPR binding and subsequent calcium release [, ].

Q11: What is the significance of the 2'-hydroxyl group in cADPR analogs for their activity?

A11: Studies comparing the activity of 2'-deoxy-cADPR analogs with their corresponding cADPR counterparts have revealed that the 2'-hydroxyl group, while not essential for the calcium-mobilizing activity of cADPR itself, significantly contributes to the antagonistic activity of 8-substituted cADPR analogs []. This suggests a crucial role of this structural motif in mediating interactions with the ryanodine receptor and influencing the balance between agonist and antagonist activity.

Q12: What are the typical formulation strategies employed for 8-Bromo-cADPR in research settings?

A12: 8-Bromo-cADPR is typically dissolved in aqueous solutions such as DMSO or buffer solutions for in vitro experiments. For in vivo applications, it can be administered via various routes, including intravenous, intraperitoneal, or intracerebroventricular injections.

Q13: Can you provide some specific examples of the use of 8-Bromo-cADPR in in vitro and in vivo models?

A13: 8-Bromo-cADPR has been widely utilized in various research models, including:

- Isolated cells: In studies using isolated cells, 8-Bromo-cADPR has been instrumental in elucidating the role of cADPR signaling in regulating calcium release from intracellular stores in various cell types, such as smooth muscle cells [, , ], endothelial cells [], and immune cells [].

- Animal models: In vivo studies utilizing 8-Bromo-cADPR have provided valuable insights into the physiological roles of cADPR signaling in processes such as hypoxic pulmonary vasoconstriction [, ], morphine tolerance [], and airway hyperresponsiveness [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)